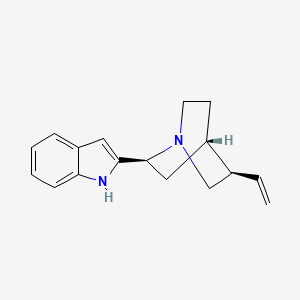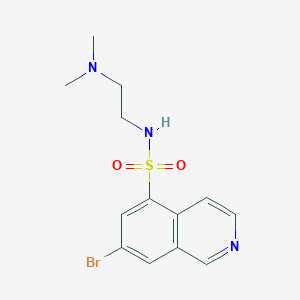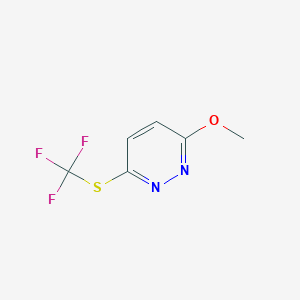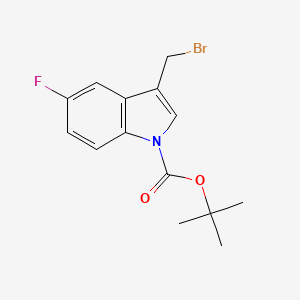
Tert-butyl 3-(bromomethyl)-5-fluoro-1H-indole-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-(bromomethyl)-5-fluoro-1H-indole-1-carboxylate is a synthetic organic compound that belongs to the indole family. Indoles are heterocyclic compounds that are widely used in pharmaceuticals, agrochemicals, and dyes. The presence of the tert-butyl group, bromomethyl group, and fluoro substituent in this compound makes it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(bromomethyl)-5-fluoro-1H-indole-1-carboxylate typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.
Introduction of the Bromomethyl Group: The bromomethyl group can be introduced via bromination of a methyl group attached to the indole core using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator.
Fluorination: The fluorine atom can be introduced using electrophilic fluorinating agents such as Selectfluor.
Protection with Tert-butyl Group: The carboxyl group is protected using tert-butyl chloroformate in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing cost-effective and environmentally friendly reagents.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions with various nucleophiles to form different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the indole core.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiols can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate can be used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products Formed
Substitution Products: Various substituted indoles depending on the nucleophile used.
Coupling Products:
Scientific Research Applications
Chemistry
Synthetic Intermediate: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Can be used in catalytic processes to form new carbon-carbon bonds.
Biology
Drug Development: Potential use in the development of new pharmaceuticals due to its indole core, which is a common motif in many bioactive compounds.
Medicine
Anticancer Research: Indole derivatives are being studied for their anticancer properties, and this compound could serve as a lead compound for new drug candidates.
Industry
Agrochemicals: Potential use in the synthesis of new agrochemicals for crop protection.
Mechanism of Action
The mechanism of action of tert-butyl 3-(bromomethyl)-5-fluoro-1H-indole-1-carboxylate depends on its application. In biological systems, it may interact with specific enzymes or receptors due to its indole core. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to biological activity.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl bromoacetate: Another tert-butyl protected compound with a bromomethyl group.
5-Fluoroindole: A simpler indole derivative with a fluorine substituent.
Uniqueness
Combination of Functional Groups:
Versatility: Its ability to undergo various chemical reactions makes it a valuable intermediate in organic synthesis.
This detailed article provides a comprehensive overview of tert-butyl 3-(bromomethyl)-5-fluoro-1H-indole-1-carboxylate, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C14H15BrFNO2 |
|---|---|
Molecular Weight |
328.18 g/mol |
IUPAC Name |
tert-butyl 3-(bromomethyl)-5-fluoroindole-1-carboxylate |
InChI |
InChI=1S/C14H15BrFNO2/c1-14(2,3)19-13(18)17-8-9(7-15)11-6-10(16)4-5-12(11)17/h4-6,8H,7H2,1-3H3 |
InChI Key |
OKJWPFQDXFPSMK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1C=CC(=C2)F)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


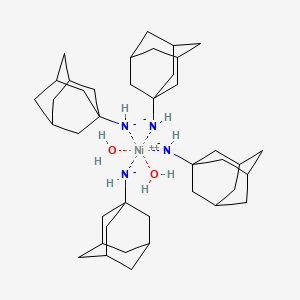
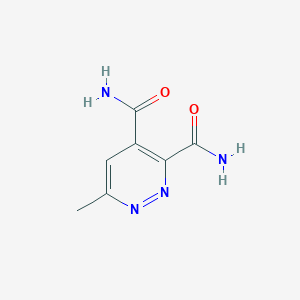
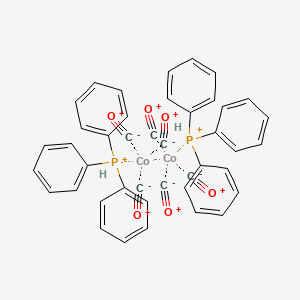
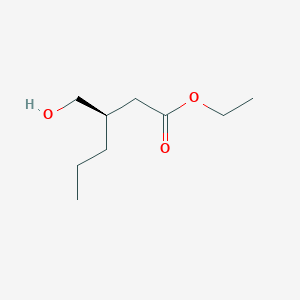
![2-(3-fluorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B13093616.png)
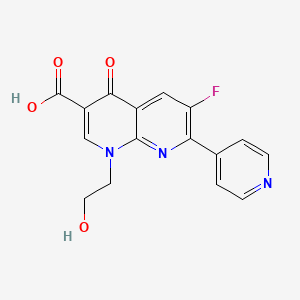
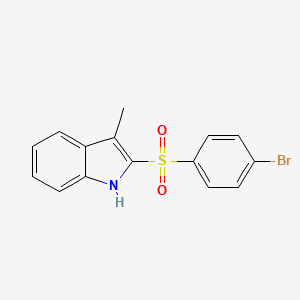
![7-Benzyl-2-morpholino-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B13093637.png)
![4h-Isoxazolo[4,5-e][1,2,4]oxadiazolo[4,5-a]pyrimidine](/img/structure/B13093651.png)
![3'-Ethoxy-5,5-dimethyl-4,5-dihydro-[1,1'-biphenyl]-2(3H)-one](/img/structure/B13093656.png)
